molecular formula C22H16N2O3S B11655340 (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11655340
M. Wt: 388.4 g/mol
InChI Key: OHSGJXJUWYJXHH-QGOAFFKASA-N
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Description

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 2-methoxynaphthalene, benzaldehyde, and thiourea. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H16N2O3S/c1-27-19-12-11-14-7-5-6-10-16(14)17(19)13-18-20(25)23-22(28)24(21(18)26)15-8-3-2-4-9-15/h2-13H,1H3,(H,23,25,28)/b18-13+

InChI Key

OHSGJXJUWYJXHH-QGOAFFKASA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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